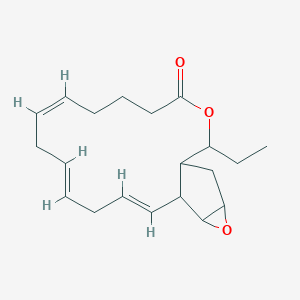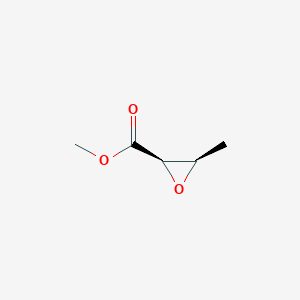
Ecklonialactone E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ecklonialactone E is a natural product that is extracted from the brown alga Ecklonia cava. It is a polyphenol compound that has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The purpose of
Wissenschaftliche Forschungsanwendungen
Bioactive Potential of Brown Seaweed Ecklonia Cava
Brown seaweed, specifically Ecklonia cava, has been extensively studied for its multiple biological activities, including antioxidant, anticoagulative, antimicrobial, anti-HIV, anti-inflammatory, immunomodulatory, antimutagenic, antitumor, and anticancer effects. These properties have positioned E. cava and its derivatives, potentially including Ecklonialactone E, as key natural substances in various industrial applications, such as pharmaceutical, nutraceutical, cosmeceutical, and functional food industries (Wijesinghe & Jeon, 2012).
Therapeutic Properties of Phlorotannins like Eckol
Eckol, a precursor compound of phlorotannins found abundantly in Ecklonia species, has garnered significant attention due to its therapeutic properties. The compound has been the subject of research for its multiple health benefits and potential applications in disease management. While Ecklonialactone E is not directly mentioned, it is closely related to phlorotannins like Eckol, suggesting its potential in therapeutic applications (Manandhar et al., 2019).
Eigenschaften
CAS-Nummer |
149633-56-7 |
|---|---|
Produktname |
Ecklonialactone E |
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(8Z,11E,14E)-2-ethyl-3,18-dioxatricyclo[14.4.0.017,19]icosa-8,11,14-trien-4-one |
InChI |
InChI=1S/C20H28O3/c1-2-17-16-14-18-20(23-18)15(16)12-10-8-6-4-3-5-7-9-11-13-19(21)22-17/h4-7,10,12,15-18,20H,2-3,8-9,11,13-14H2,1H3/b6-4+,7-5-,12-10+ |
InChI-Schlüssel |
LWCPMCAZCAZIDQ-JMSCLRKOSA-N |
Isomerische SMILES |
CCC1C2CC3C(C2/C=C/C/C=C/C/C=C\CCCC(=O)O1)O3 |
SMILES |
CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3 |
Kanonische SMILES |
CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3 |
Synonyme |
ecklonialactone E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)


![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)

![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)